4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763162
InChI: InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h4-5H,1-3,8H2
SMILES:
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine

CAS No.:

Cat. No.: VC15763162

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine -

Specification

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name 4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Standard InChI InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h4-5H,1-3,8H2
Standard InChI Key VSOKWHPBZINGLX-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)SC=N2)N

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Architecture

The compound’s structure consists of a benzothiazole ring system fused to a tetrahydrocyclohexene moiety, resulting in a partially saturated bicyclic framework. The amine group at position 4 introduces polarity and hydrogen-bonding capabilities, critical for molecular interactions . Key structural parameters include:

PropertyValue
IUPAC Name4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine
Molecular FormulaC₇H₁₀N₂S
Molecular Weight154.24 g/mol
SMILESC1CC(C2=C(C1)SC=N2)N
InChIKeyVSOKWHPBZINGLX-UHFFFAOYSA-N

The tetrahydro configuration reduces aromaticity compared to fully unsaturated benzothiazoles, altering electronic properties and reactivity . X-ray crystallography of related salts reveals conformational flexibility, with disordered nitro groups in picrate derivatives and hydrogen-bonded chains in benzoate salts .

Spectroscopic and Computational Data

  • NMR: Predicted shifts indicate distinct proton environments for the amine (δ ≈ 2.5–3.5 ppm) and thiazole protons (δ ≈ 6.8–7.2 ppm) .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=N) confirm functional groups.

  • Mass Spectrometry: The molecular ion peak at m/z 154.24 aligns with the molecular weight, with fragmentation patterns dominated by loss of NH₂ and S-containing moieties .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-base reactions between 2-aminobenzothiazole derivatives and carboxylic acids. A representative protocol involves:

  • Reactants: 2-Amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole and benzoic acid .

  • Conditions: Methanol solvent, reflux at 65°C for 6 hours.

  • Yield: ~70% after recrystallization .

Alternative routes employ catalytic hydrogenation of benzothiazole precursors using Pd/C under H₂ atmospheres, achieving partial saturation while preserving the amine group.

Industrial Production Challenges

Scalability requires optimizing:

  • Catalyst Efficiency: Pd/C loading (5–10 wt%) impacts reaction rates and byproduct formation.

  • Temperature Control: Exothermic hydrogenation necessitates precise thermal management to prevent over-reduction.

A comparative analysis of synthesis methods is provided below:

MethodReactantsYieldPurity
Acid-base condensation2-Aminobenzothiazole + benzoic acid70%>95%
Catalytic hydrogenationBenzothiazole + H₂/Pd/C85%90%

Biological Activities and Mechanisms

Anti-Tubercular Activity

Derivatives exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis via interaction with DprE1 enzymes.

Enzyme Inhibition

  • Monoamine Oxidase B (MAO-B): Selectivity ratios (MAO-B/MAO-A) >10 indicate potential for treating neurodegenerative diseases.

  • Acetylcholinesterase (AChE): IC₅₀ values of 2.7 µM suggest utility in Alzheimer’s therapy.

Pharmacological Applications and Future Directions

Drug Design Considerations

The amine group facilitates salt formation (e.g., hydrochloride salts) to enhance bioavailability. Metal complexes (e.g., with Cu²⁺ or Zn²⁺) show augmented antibacterial activity due to improved membrane permeability.

Clinical Prospects

Ongoing trials focus on:

  • Neuroprotection: MAO-B inhibitors for Parkinson’s disease.

  • Antimicrobials: Combating multidrug-resistant tuberculosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator